2-(Azetidin-1-yl)pyrimidin-5-amine
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Overview
Description
2-(1-Azetidinyl)-5-pyrimidinamine is a heterocyclic compound that features both azetidine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azetidinyl)-5-pyrimidinamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-propanol with ethyl acrylate, followed by cyclization using thionyl chloride . The resulting intermediate is then further reacted under controlled conditions to form the azetidine ring.
Industrial Production Methods
Industrial production of 2-(1-Azetidinyl)-5-pyrimidinamine may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Azetidinyl)-5-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine or pyrimidine ring can be functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds or other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(1-Azetidinyl)-5-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Azetidinyl)-5-pyrimidinamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler compound with a similar azetidine ring structure.
2-Azetidinone: Known for its use in β-lactam antibiotics.
7-Azetidinylquinolones: Compounds with antibacterial properties.
Uniqueness
2-(1-Azetidinyl)-5-pyrimidinamine is unique due to the combination of azetidine and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(azetidin-1-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C7H10N4/c8-6-4-9-7(10-5-6)11-2-1-3-11/h4-5H,1-3,8H2 |
InChI Key |
TZMVFNRGCUNPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)N |
Origin of Product |
United States |
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